Duroquinone
Overview
Description
Duroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of 1,4-benzoquinone, where four hydrogen atoms are replaced by methyl groups. This compound is known for its role as an organic oxidant and has a planar structure with two pairs of carbon-oxygen and carbon-carbon double bonds .
Biochemical Analysis
Biochemical Properties
Duroquinone plays a significant role in biochemical reactions. It interacts with enzymes such as NAD(P)H dehydrogenase [quinone] 1 . The nature of these interactions involves the conversion of trans-4-L-hydroxyproline to delta-1-pyrroline-3-hydroxy-5-carboxylate using ubiquinone-10 as the terminal electron acceptor .
Cellular Effects
It has been observed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits NADH:this compound activity in D-active conformation and reduces the 3ADP state respiration dependent on Complex I .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes such as NAD(P)H dehydrogenase [quinone] 1
Preparation Methods
Duroquinone is synthesized through a multi-step process:
Nitration of Durene: The starting material, durene (1,2,4,5-tetramethylbenzene), undergoes nitration to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Reduction to Diamine: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-diaminobenzene.
Oxidation: Finally, the diamine is oxidized to produce this compound.
Chemical Reactions Analysis
Duroquinone undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, accepting electrons from other molecules.
Reduction: It can be reduced to durohydroquinone in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where its methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include iron pentacarbonyl for carbonylation and various reducing agents for reduction reactions. Major products formed include durohydroquinone and various substituted derivatives .
Scientific Research Applications
Duroquinone has a wide range of applications in scientific research:
Mechanism of Action
Duroquinone exerts its effects primarily through its role as an electron acceptor. It interacts with NAD(P)H dehydrogenase [quinone] 1, facilitating electron transfer processes. This interaction is crucial in various biochemical pathways, including those involved in cellular respiration and photosynthesis .
Comparison with Similar Compounds
Duroquinone is part of the p-benzoquinone family, which includes other compounds such as:
1,4-Benzoquinone: The parent compound, which lacks the methyl groups present in this compound.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with high reduction potential, commonly used as an oxidant in organic synthesis.
This compound is unique due to its four methyl groups, which influence its redox properties and reactivity. This makes it particularly useful in specific applications, such as redox flow batteries and photosynthetic research .
Properties
IUPAC Name |
2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKWBHYPYBEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200659 | |
Record name | Duroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Duroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00288 [mmHg] | |
Record name | Duroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
527-17-3 | |
Record name | Duroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Duroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duroquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01927 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Duroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Duroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DUROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q8791R69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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